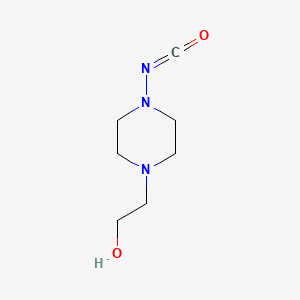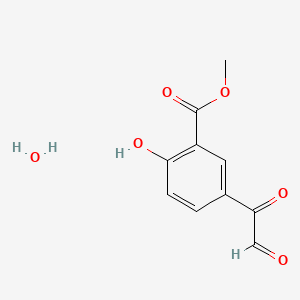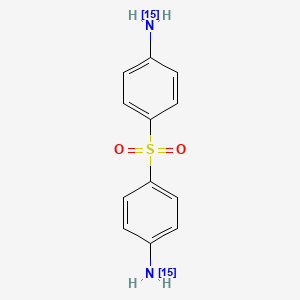![molecular formula C120H108O6 B584318 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale CAS No. 1322530-52-8](/img/no-structure.png)
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale” is a polycyclic aromatic hydrocarbon used for the prediction and detection of environmental humidity .
Molecular Structure Analysis
The molecular formula of this compound is C132H132O6 . It has a complex structure with multiple aromatic rings, which contributes to its properties as a polycyclic aromatic hydrocarbon .Physical and Chemical Properties Analysis
The compound has a molecular weight of 1814.46 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Aggregation-Induced Phosphorescent Emission
One research application involves the study of aggregation-induced phosphorescent emission (AIPE). The study by Chen et al. (2016) focused on ReI complexes that showed AIPE characteristics, which are crucial for understanding luminescence in organic compounds and could be related to the chemical structure of the compound (Chen, Xu, Wan, Fan, & Si, 2016).
Charge Transfer and Molecular Aggregation
Research by Lee, Park, and Chang (2004) on molecular aggregation of disklike benzenetricarboxamides containing diacetylenic groups contributes to understanding how similar molecular structures behave in bulk and organic solvents. This is relevant for compounds like the one in your query, as it provides insights into molecular interactions and stability (Lee, Park, & Chang, 2004).
Electronic and Charge Transport Properties
A study focused on the structures, stability, electronic, and charge transport properties of benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene molecule. This is directly relevant as it investigates how edge fluorination and chlorination affect these properties, which is essential for materials used in optoelectronics (Bouba, Nya, Ngui, & Ndjaka, 2021).
Luminescence and Photophysical Properties
Kotch et al. (1993) explored the luminescence rigidochromism of fac-tricarbonylchloro(4,7-diphenyl-1,10-phenanthroline)rhenium, which acts as a spectroscopic probe in photosensitive thin films. This study provides insights into how similar compounds can be used in monitoring polymerization and the development of photosensitive materials (Kotch, Lees, Fuerniss, Papathomas, & Snyder, 1993).
Synthesis and Characterization
Research by Carroll and Braddock-Wilking (2013) on the synthesis of 2,5-substituted siloles and their interactions with metal cations is relevant. It involves the characterization of compounds similar in structure to the one you mentioned and explores their interactions with various cations, adding to the understanding of their chemical behavior (Carroll & Braddock-Wilking, 2013).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale' involves several steps including the synthesis of the intermediate compounds and the final coupling reaction.", "Starting Materials": [ "4-bromophenanthrene", "1,2-dibromoethane", "4-(3,7-dimethyloctyl)phenylboronic acid", "palladium acetate", "potassium carbonate", "copper iodide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "dimethyl sulfoxide", "1,4-dioxane", "1,2-dichlorobenzene", "sodium hydride", "2-nitrophenylhydrazine", "sodium borohydride", "sodium hydroxide", "1,4-benzoquinone", "p-toluenesulfonic acid", "2,2'-dipyridyl", "tetrabutylammonium fluoride", "2,5-dimethoxytetrahydrofuran", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 4-(3,7-dimethyloctyl)phenylboronic acid from 4-bromophenanthrene and 1,2-dibromoethane using palladium acetate, potassium carbonate, copper iodide, and triethylamine in N,N-dimethylformamide", "Synthesis of 2-nitrophenylhydrazone intermediate from 4-(3,7-dimethyloctyl)phenylboronic acid and 2-nitrophenylhydrazine using sodium borohydride in methanol", "Synthesis of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene intermediate from 2-nitrophenylhydrazone and 1,4-benzoquinone using p-toluenesulfonic acid in 1,4-dioxane", "Synthesis of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione intermediate from 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene and sodium hydroxide in water", "Synthesis of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione-2,11-diol intermediate from 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione and 2,2'-dipyridyl using tetrabutylammonium fluoride in 2,5-dimethoxytetrahydrofuran", "Final coupling reaction of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione-2,11-diol intermediate with 4-(3,7-dimethyloctyl)phenylboronic acid using palladium acetate in 1,2-dichlorobenzene and acetic acid" ] } | |
Numéro CAS |
1322530-52-8 |
Formule moléculaire |
C120H108O6 |
Poids moléculaire |
1646.178 |
InChI |
InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3 |
Clé InChI |
RGNOIANPWVCTTI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)


![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)



![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
